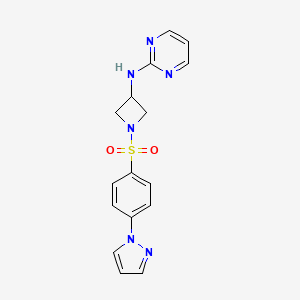
N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and a hydrazine . The phenyl ring could be introduced through a Friedel-Crafts acylation or alkylation. The sulfonyl group could be introduced through a sulfonation reaction. The azetidine ring could be formed through a cyclization reaction, and the pyrimidine ring could be formed through a condensation reaction of an amidine and a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazole and pyrimidine rings are aromatic and planar, which could contribute to the stability of the molecule. The azetidine ring is a small, strained ring, which could make the molecule more reactive .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the pyrazole ring could undergo electrophilic substitution reactions, the sulfonyl group could undergo nucleophilic substitution reactions, and the azetidine ring could undergo ring-opening reactions .Mécanisme D'action
The mechanism of action of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a role in cell growth and division. This inhibition may be responsible for the compound's anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and protect neurons from damage. Additionally, it has been shown to have anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine in lab experiments is its potential as an anticancer agent. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to study its neuroprotective effects in vivo and determine its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves a series of chemical reactions. The starting material is 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which is reacted with 3-azetidinone to form N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. This intermediate is then reacted with 2-aminopyrimidine to form the final product, this compound.
Applications De Recherche Scientifique
N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has been studied for its potential applications in various areas of scientific research. It has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in vitro.
Propriétés
IUPAC Name |
N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-25(24,15-5-3-14(4-6-15)22-10-2-9-19-22)21-11-13(12-21)20-16-17-7-1-8-18-16/h1-10,13H,11-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKAJQFSJYXJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)

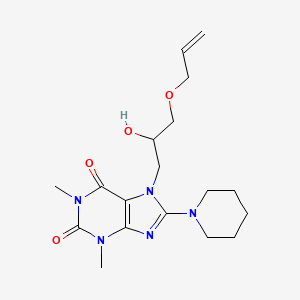


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2784406.png)
![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)
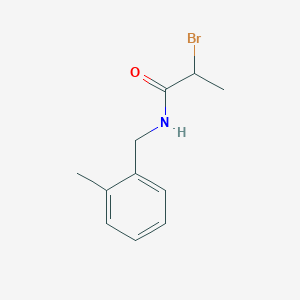
![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)
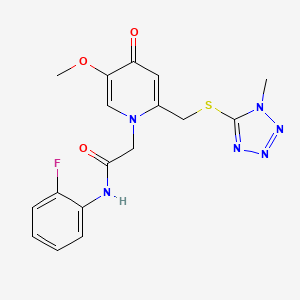
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)
![3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2784416.png)
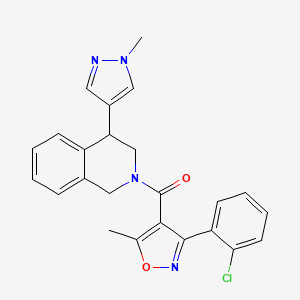
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)